molecular formula C3H8NO4P B1202035 Fosamine CAS No. 59682-52-9

Fosamine

Cat. No.: B1202035
CAS No.: 59682-52-9
M. Wt: 153.07 g/mol
InChI Key: UCHDFLNGIZUADY-UHFFFAOYSA-N
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Description

Fosamine is a phosphonic ester.

Properties

CAS No.

59682-52-9

Molecular Formula

C3H8NO4P

Molecular Weight

153.07 g/mol

IUPAC Name

carbamoyl(ethoxy)phosphinic acid

InChI

InChI=1S/C3H8NO4P/c1-2-8-9(6,7)3(4)5/h2H2,1H3,(H2,4,5)(H,6,7)

InChI Key

UCHDFLNGIZUADY-UHFFFAOYSA-N

SMILES

CCOP(=O)(C(=O)N)O

Canonical SMILES

CCOP(=O)(C(=O)N)O

Color/Form

COLORLESS CRYSTALLINE SOLID
WHITE CRYSTALLINE SOLID

density

1.33

melting_point

175 °C

59682-52-9
25954-13-6

Related CAS

25954-13-6 (mono-ammonium salt)

shelf_life

AQUEOUS FORMULATIONS AND DILUTED SPRAYS ARE STABLE, BUT IT DECOMP IN ACID MEDIA IN DILUTE SOLN (5 MG/L) ... .
Stable in neutral and alkaline media.

solubility

@ 25 °C: 1.79 KG/KG WATER, 300 MG/KG ACETONE, 400 MG/KG BENZENE, 12 G/KG ETHANOL, 1.4 G/KG DIMETHYLFORMAMIDE, 158 G/KG METHANOL, 200 MG/KG HEXANE
SLIGHTLY SOL IN MOST COMMON ORGANIC SOLVENTS
0.04 g/kg chloroform at 25 °C

Synonyms

ammonium ethyl carbamoylphosphonate
DPX-1108
DuPont Krenite Brush Control Agent
fosamine
fosamine ammonium
fosamine monoammonium salt
fosamine monolithium salt
fosamine monosodium salt
fosamine zinc (2:1) salt
fosamine-ammonium

vapor_pressure

0.53 mPa @ 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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